molecular formula C8H11N3O B13125133 2-Methoxy-6-methylnicotinimidamide

2-Methoxy-6-methylnicotinimidamide

Cat. No.: B13125133
M. Wt: 165.19 g/mol
InChI Key: DWPSRKISHAXKTB-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylnicotinimidamide is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position of the nicotinic acid core, along with an imidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnicotinimidamide typically involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylnicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methoxy-6-methylnicotinimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Methoxy-6-methylnicotinimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the imidamide functionality, make it a versatile compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-6-methylpyridine-3-carboximidamide

InChI

InChI=1S/C8H11N3O/c1-5-3-4-6(7(9)10)8(11-5)12-2/h3-4H,1-2H3,(H3,9,10)

InChI Key

DWPSRKISHAXKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=N)N)OC

Origin of Product

United States

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